ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
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Overview
Description
ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Mechanism of Action
Target of Action
The primary target of this compound is cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .
Mode of Action
The compound acts as an inhibitor of cPLA2α . It binds to the enzyme and prevents it from releasing the common precursor arachidonic acid from phospholipids . This inhibition disrupts the production of eicosanoids, compounds involved in the pathogenesis of inflammatory diseases .
Biochemical Pathways
The compound affects the arachidonic acid cascade . By inhibiting cPLA2α, it reduces the production of prostaglandin E2 (PGE2) and leukotrienes, which are formed via the cyclooxygenase (COX) pathway and the 5-lipoxygenase (5-LOX) pathway, respectively . These compounds are involved in mediating the symptoms of acute inflammation and enhancing the inflammatory process .
Result of Action
The inhibition of cPLA2α by this compound leads to a decrease in the production of eicosanoids . This results in a reduction of the cardinal symptoms of acute inflammation: rubor (redness), calor (heat), tumor (swelling), and dolor (pain) . It also reduces leukocyte recruitment and activation, thereby mitigating the inflammatory process .
Preparation Methods
The synthesis of ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate typically involves multiple steps. One common synthetic route includes the reaction of 4-(dipropylsulfamoyl)benzoic acid with thiosemicarbazide to form the intermediate 5-[[4-(dipropylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy. It may also have applications in the treatment of other diseases, such as viral infections and inflammatory conditions.
Comparison with Similar Compounds
ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate can be compared with other thiadiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiadiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug that also contains a thiadiazole ring.
Abafungin: An antifungal drug with a thiadiazole core.
Properties
IUPAC Name |
ethyl 2-[[5-[[4-(dipropylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5S3/c1-4-11-23(12-5-2)31(26,27)15-9-7-14(8-10-15)17(25)20-18-21-22-19(30-18)29-13-16(24)28-6-3/h7-10H,4-6,11-13H2,1-3H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSJBFXZMNQQEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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